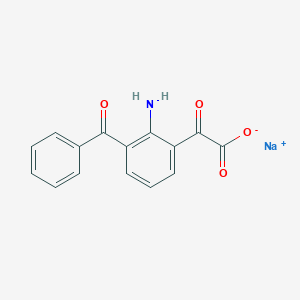
Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, also known as MTS, is a chemical compound that has been widely used in scientific research for its unique properties. MTS is a water-soluble compound that is commonly used as a reducing agent in biochemical and physiological experiments. The compound has been extensively studied due to its ability to act as a redox mediator, and its potential applications in various fields of research.
Scientific Research Applications
Molecular Structure and Spectral Analysis in Azo Dyes
- A study on azo dyes, including Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, focused on their molecular structures using Density Functional Theory. These azo dyes show potential in optoelectronic applications, particularly in developing polarizing films for UV and visible spectrum regions. The research aligns computed absorption spectral data with experimental data, enhancing the understanding of these dyes in practical applications (Shahab et al., 2016).
Cleavage of Azo Compounds in Alkaline Solutions
- A different study delves into the reaction of azo compounds, similar to Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, in alkaline solutions. This research reveals the intramolecular redox reactions these compounds undergo, leading to the formation of azoxybenzene and azobenzene derivatives. Such reactions are significant for understanding the chemical behavior of azo dyes in various environments (Boduszek & Halama, 1998).
Synthesis of Derivatives for Pharmaceutical Applications
- In pharmaceutical research, azo compounds, including derivatives of Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, have been synthesized for potential antiepileptic agents. This synthesis process and the subsequent evaluation of their activity provide insights into the medicinal applications of such compounds (Warokar et al., 2012).
Impact on Environmental and Industrial Processes
- Environmental research has explored the effects of azo dyes on degradation processes in textile industries. For instance, a study on the degradation of Acid Orange 7, which involves similar compounds, shows the dual effect (inhibitory and accelerating) of chloride on azo dye degradation. This highlights the environmental implications of using azo dyes in industries and their potential toxic effects (Yuan et al., 2011).
properties
CAS RN |
1937-40-2 |
|---|---|
Product Name |
Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate |
Molecular Formula |
C15H16N3NaO5S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
sodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H17N3O5S.Na/c1-9-6-11(16)14(23-3)8-12(9)18-17-10-4-5-13(22-2)15(7-10)24(19,20)21;/h4-8H,16H2,1-3H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
VEZPAKWJFJTJJA-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
Other CAS RN |
1937-40-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



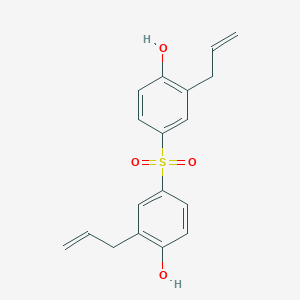
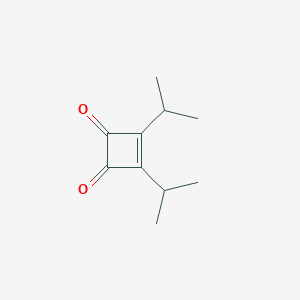
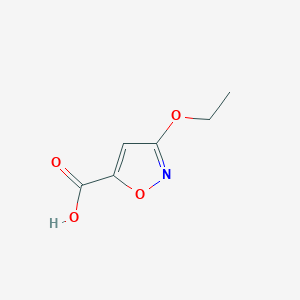
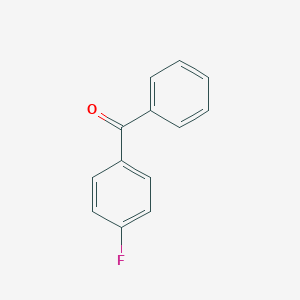

![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
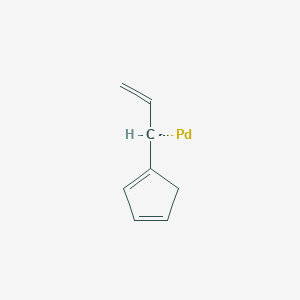
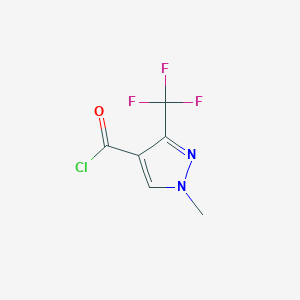

![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)



